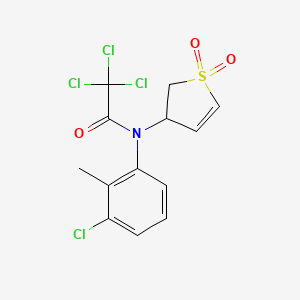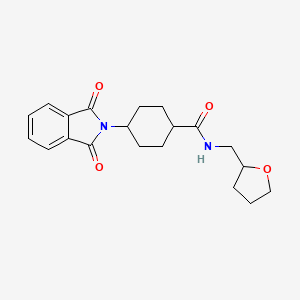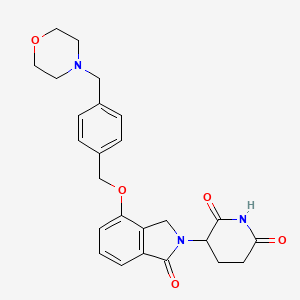
Ipamorelin 2 Pivalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipamorelin; bis(pivalic acid) is a synthetic pentapeptide that acts as a selective growth hormone secretagogue. It is composed of five amino acids: alpha-aminoisobutyric acid, histidine, D-2-naphthylalanine, D-phenylalanine, and lysine. This compound is known for its high potency and efficacy in stimulating the release of growth hormone, making it a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ipamorelin; bis(pivalic acid) involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed from the amino acid.
Addition of Subsequent Amino Acids: Each amino acid is added sequentially, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of ipamorelin; bis(pivalic acid) follows similar principles but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of bis(pivalic acid) as a protecting group enhances the stability and solubility of the peptide .
Análisis De Reacciones Químicas
Types of Reactions
Ipamorelin; bis(pivalic acid) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxygen under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include modified peptides with altered stability, solubility, or biological activity .
Aplicaciones Científicas De Investigación
Ipamorelin; bis(pivalic acid) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in growth hormone modulation and tissue repair.
Medicine: Potential therapeutic applications in growth hormone deficiency and muscle wasting conditions.
Industry: Utilized in the development of peptide-based drugs and growth hormone secretagogues
Mecanismo De Acción
Ipamorelin; bis(pivalic acid) exerts its effects by binding to the growth hormone secretagogue receptor (GHSR) on the pituitary gland. This binding triggers a cascade of intracellular events, leading to the release of growth hormone. The specific arrangement of amino acids in ipamorelin enhances its stability and affinity for GHSR, resulting in efficient activation and subsequent growth hormone release .
Comparación Con Compuestos Similares
Similar Compounds
Growth Hormone-Releasing Peptide-6 (GHRP-6): Similar in structure and function but with different amino acid sequences.
Growth Hormone-Releasing Hormone (GHRH): Stimulates growth hormone release through a different receptor.
MK-677 (Ibutamoren): A non-peptide growth hormone secretagogue that acts on the ghrelin receptor.
Uniqueness
Ipamorelin; bis(pivalic acid) is unique due to its high specificity for the growth hormone secretagogue receptor and minimal side effects. Unlike other growth hormone secretagogues, it does not significantly affect cortisol or adrenocorticotropic hormone (ACTH) levels, making it a safer option for research and potential therapeutic use .
Propiedades
Fórmula molecular |
C48H69N9O9 |
|---|---|
Peso molecular |
916.1 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C38H49N9O5.2C5H10O2/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39;2*1-5(2,3)4(6)7/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52);2*1-3H3,(H,6,7)/t29-,30+,31+,32-;;/m0../s1 |
Clave InChI |
HWLYRWJEHRUBPG-CNYJTUPLSA-N |
SMILES isomérico |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |
SMILES canónico |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466142.png)
![4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12466151.png)







![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466216.png)

![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)


